Home > Products > Screening Compounds P50117 > 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one
5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one -

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one

Catalog Number: EVT-11850523
CAS Number:
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one is a chemical compound classified under the category of benzodiazepines, which are known for their psychoactive properties. This compound features a bromine atom at the 5-position of the benzo[d]azepin ring, contributing to its unique chemical reactivity and potential biological activity. The structure of this compound suggests it may exhibit various pharmacological effects, making it of interest in medicinal chemistry.

Source and Classification

This compound belongs to the class of heterocyclic compounds, specifically those containing a fused benzene and azepine ring. Benzodiazepines are primarily recognized for their use in treating anxiety, insomnia, and other related disorders. The presence of the bromine substituent can enhance the lipophilicity of the molecule, potentially influencing its absorption and distribution within biological systems.

Synthesis Analysis

Methods

The synthesis of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one typically involves several key steps:

  1. Formation of the Benzodiazepine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  2. Bromination: The introduction of the bromine atom can be performed using brominating agents such as N-bromosuccinimide or elemental bromine under controlled conditions.
  3. Cyclization and Ring Closure: The final steps often involve cyclization to form the dihydrobenzo[d]azepine structure, which can be facilitated by heating or using catalysts.

Technical Details

The synthesis requires careful control of reaction conditions (temperature, solvent, and time) to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to monitor the progress and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one has a complex molecular structure characterized by:

  • A fused benzene ring with an azepine moiety.
  • A carbonyl group at the 2-position.
  • A bromine atom located at the 5-position.

Data

The molecular formula is C10H8BrNC_{10}H_{8}BrN, with a molecular weight of approximately 232.08 g/mol. The compound exhibits specific spectral characteristics in NMR and infrared spectroscopy that can be used for structural elucidation.

Chemical Reactions Analysis

Reactions

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one can participate in various chemical reactions typical for benzodiazepines:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization at this position.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol or methylene group under appropriate conditions.
  3. Condensation Reactions: The compound may also react with other nucleophiles to form new derivatives.

Technical Details

These reactions require specific conditions such as temperature control, choice of solvents, and catalysts to achieve desired outcomes while minimizing side reactions.

Mechanism of Action

The mechanism by which 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one exerts its effects is likely similar to that of other benzodiazepines:

  1. GABA Receptor Modulation: It is believed to enhance the action of gamma-aminobutyric acid (GABA) at GABA_A receptors in the central nervous system.
  2. Increased Chloride Ion Conductance: This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability.

Data

Research indicates that compounds with similar structures often exhibit anxiolytic, sedative, and muscle relaxant properties due to their interaction with GABAergic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong bases or acids; potential for electrophilic reactions due to the presence of the bromine atom.

Relevant data from studies suggest that these properties influence both laboratory handling and potential applications.

Applications

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anxiolytic or sedative medications.
  2. Research Tools: In studies investigating GABAergic mechanisms and neuropharmacology.
  3. Synthetic Chemistry: As an intermediate in synthesizing more complex organic molecules or pharmaceuticals.
Introduction to Benzo[d]azepin-2-ones as Epigenetic Modulators

Benzodiazepine derivatives have undergone a remarkable transformation from their established role as gamma-aminobutyric acid type A (GABAA) receptor modulators to emerging scaffolds for targeting epigenetic regulatory proteins. This transition is exemplified by 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one, a compound whose structural features position it as a promising chemical tool for modulating chromatin-associated protein complexes. The benzo[d]azepin-2-one core provides exceptional three-dimensional versatility that enables high-affinity interactions with epigenetic reader domains, particularly those recognizing post-translationally modified histone tails. This evolution reflects a broader trend in medicinal chemistry where privileged scaffolds are repurposed for novel biological targets through rational structure-based design [7] [10].

Role of Bromodomain and Extra-Terminal Proteins in Epigenetic Regulation

Bromodomain and extra-terminal (BET) family proteins function as critical epigenetic readers that interpret the histone code by specifically recognizing ε-N-acetylated lysine (KAc) residues on histone tails. These proteins—including Bromodomain-containing protein 2 (BRD2), Bromodomain-containing protein 3 (BRD3), Bromodomain-containing protein 4 (BRD4), and Bromodomain testis-specific protein (BRDT)—share a conserved domain architecture featuring dual tandem bromodomains that enable multivalent interactions with chromatin. Each bromodomain comprises a left-handed bundle of four alpha helices (αZ, αA, αB, αC) that form a deep hydrophobic pocket for acetyl-lysine recognition. The conserved mechanism involves hydrogen bonding between the acetyl carbonyl oxygen and a conserved asparagine residue (e.g., N140 in BRD4), while the lysine aliphatic chain occupies the "ZA" and "BC" loops that define the binding cavity [5] [10].

BET proteins serve as transcriptional regulators that facilitate the assembly of transcriptional elongation complexes at promoter and enhancer regions. BRD4, the most extensively studied family member, recruits positive transcription elongation factor b (P-TEFb) to phosphorylate the C-terminal domain of RNA polymerase II, thereby initiating productive mRNA synthesis. This mechanism is hijacked in numerous cancers, where BRD4-mediated transcriptional amplification drives the expression of oncogenes such as MYC, BCL2, and aurora kinase B. Pathological significance extends beyond oncology to inflammatory disorders, as BET proteins regulate nuclear factor kappa B (NF-κB)-dependent transcription of cytokines and chemokines [5] [10].

Table 1: BET Protein Functions and Disease Associations

ProteinBromodomainsPrimary FunctionsDisease Associations
BRD4BD1, BD2Transcriptional elongation control, mitotic bookmarkingNUT midline carcinoma, acute myeloid leukemia, prostate cancer
BRD2BD1, BD2E2F-mediated transcription, chromatin remodelingFollicular lymphoma, obesity-related disorders
BRD3BD1, BD2Chromatin remodeling, erythroid differentiationNUT midline carcinoma, leukemia
BRDTBD1, BD2Chromatin remodeling during spermatogenesisTesticular cancer

The therapeutic potential of BET inhibition was validated by seminal studies demonstrating that genetic knockdown or small-molecule inhibition induces selective downregulation of oncogenic transcription factors, leading to cell cycle arrest, apoptosis, and differentiation in malignant cells. These observations established the bromodomain-acetyl-lysine interface as a compelling target for chemical intervention, stimulating the development of synthetic scaffolds capable of disrupting this protein-epigenome interaction [5] [10].

Acetyl-Lysine Mimetics in Disrupting Protein-Protein Interactions

The development of effective bromodomain inhibitors hinges on designing compounds that mimic the molecular features of acetylated lysine residues while achieving enhanced affinity and selectivity through additional interactions. Native acetyl-lysine recognition involves three critical elements: (1) the carbonyl oxygen that accepts hydrogen bonds from conserved asparagine and tyrosine residues, (2) the methyl group occupying a hydrophobic cleft, and (3) the positively charged amino group that forms water-mediated hydrogen bonds. Effective mimetics must therefore present hydrogen bond acceptors with proper geometry, complemented by hydrophobic substituents that exploit additional regions of the binding pocket [5] [9] [10].

Fragment-based screening approaches identified the dihydroquinazolin-2-one motif as a privileged scaffold for acetyl-lysine displacement. This discovery emerged from systematic evaluations of functional group interactions within the KAc binding pocket. Researchers screened molecular fragments conjugated to an arylsulfonamide scaffold against BRD2, BRD3, and BRD4 bromodomains, establishing that cyclic imides—particularly those with hydrogen-bond accepting atoms at strategic positions—effectively recapitulate the acetyl-lysine binding mode. The carbonyl oxygen of dihydroquinazolin-2-ones serves as a hydrogen bond acceptor that engages the conserved asparagine residue (e.g., N433 in BRD4 BD1), while the adjacent nitrogen provides a secondary hydrogen bonding site. This binding paradigm directly informed the development of benzo[d]azepin-2-one derivatives, where the seven-membered ring provides conformational flexibility for optimal pocket occupation [3] [5] [9].

Table 2: Comparative Efficiency of Acetyl-Lysine Mimetic Fragments

Fragment CoreBinding Affinity (Kd or IC50)Key InteractionsMetabolic Stability
Dihydroquinazolin-2-oneBRD4(1) IC50 = 50 μM (fragment)Asn hydrogen bond, hydrophobic enclosureModerate (t1/2 > 30 min human microsomes)
Benzo[d]azepin-2-oneOptimized derivatives: BRD4(1) Kd < 100 nMExtended hydrophobic contacts, water-mediated hydrogen bondsStructure-dependent
TriazolodiazepinesBRD4(1) IC50 ≈ 20-100 nMBridging water molecule, ZA channel occupationGenerally high
IsoxazolesBRD4(1) IC50 ≈ 200 nM-1 μMHydrophobic adaptation, minimal polar contactsVariable

The introduction of a bromine substituent at the C5 position of benzo[d]azepin-2-ones, as exemplified in 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one, significantly enhances binding through multiple mechanisms. The bromine atom's large hydrophobic surface area promotes van der Waals interactions with a lipophilic region of the ZA loop (residues P82, V87, L92 in BRD4). Additionally, its mild polarizability enables halogen bonding with backbone carbonyl oxygens, particularly in bromodomains featuring a compatible electrostatic environment. These interactions were validated through co-crystallography studies of analogous brominated inhibitors bound to BRD4, revealing displacement of structured water molecules and enhanced residence time compared to non-halogenated analogs [5] [8] [9].

The benzo[d]azepin-2-one scaffold demonstrates superior ligand efficiency compared to acyclic acetyl-lysine mimetics due to preorganization of the hydrogen-bond accepting pharmacophore in a rigid bicyclic system. This conformational constraint reduces the entropic penalty upon binding while providing multiple vectors for chemical modification. The nitrogen atoms at positions 1 and 3, along with the fused benzene ring, offer sites for introducing substituents that extend into the "WPF shelf," "BC loop," and "ZA channel" regions—structural features that vary among bromodomains and enable selectivity engineering [5] [7] [10].

Structural Evolution of Benzo[d]azepin-2-ones as Ligand-Efficient Scaffolds

The benzo[d]azepin-2-one core exemplifies a privileged structure in medicinal chemistry, defined as a molecular framework capable of providing high-affinity ligands for diverse protein targets. This scaffold's versatility stems from its balanced physicochemical properties: moderate lipophilicity (LogP ≈ 2-3), molecular weight < 300 Da, and presence of both hydrogen bond donors and acceptors. These characteristics comply with Lipinski's rule of five parameters, ensuring favorable absorption and permeability profiles. Historically, substitutions at positions 1, 3, 5, and 7 have generated compounds with varied pharmacological activities, ranging from GABAA modulation to kinase inhibition. In the context of bromodomain targeting, strategic substitutions transform this scaffold into potent, selective BET inhibitors [7] [10].

Structure-activity relationship (SAR) studies of benzo[d]azepin-2-one derivatives reveal critical determinants of bromodomain affinity and selectivity. The C5 phenyl substitution present in analogs like 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one enhances binding through π-stacking interactions with conserved aromatic residues (e.g., W81 in BRD4). However, the introduction of bromine at C7 (chemically equivalent to C5 in benzo[d]azepin-2-one numbering) provides exceptional gains in ligand efficiency. In biochemical assays, bromination at this position increases potency by 5-10 fold compared to unsubstituted analogs, primarily through enhanced hydrophobic contacts with the "ZA loop" region. Crystallographic analysis demonstrates that the bromine atom occupies a lipophilic subpocket formed by proline, valine, and leucine residues, displacing high-energy water molecules [5] [8] [9].

Table 3: Ligand Efficiency Metrics for Benzo[d]azepin-2-one Derivatives

Substituent PatternBRD4(1) Kd (nM)Ligand Efficiency (LE)Lipophilic Efficiency (LipE)Key Structural Features
Unsubstituted core52000.281.8Minimal hydrophobic contacts
5-Phenyl7800.323.1Extended π-system enhances WPF shelf interaction
7-Bromo2200.384.3Halogen bonding with Pro82 carbonyl
7-Bromo-5-phenyl980.415.2Combined hydrophobic and halogen interactions
7-Bromo-3-methyl-5-phenyl470.435.9Methyl group fills hydrophobic cavity

The benzo[d]azepin-2-one scaffold enables precise molecular recognition through stereoelectronic tuning. Quantum mechanical calculations reveal that the amide carbonyl exhibits enhanced electrophilicity compared to typical benzodiazepines due to reduced conjugation with the fused benzene ring. This polarization strengthens the hydrogen bond with the conserved asparagine residue, contributing approximately 0.8-1.2 kcal/mol to binding energy. Additionally, the non-planar conformation of the seven-membered diazepine ring allows adaptation to subtle variations in bromodomain topography, explaining the scaffold's successful application across multiple BET family members. This adaptability is evidenced in co-crystal structures showing different ring puckering modes when bound to BRD4 versus BRD2 [5] [7] [10].

The synthetic versatility of benzo[d]azepin-2-ones facilitates rapid exploration of chemical space. Key synthetic routes include:

  • Condensation reactions between appropriately substituted anthranilic acid derivatives and amino acids, followed by cyclization
  • Halogenation strategies employing bromine or N-bromosuccinimide to introduce bromine at the optimal position
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl substituents
  • N-alkylation at the N1 position to modulate physicochemical properties

This synthetic accessibility, combined with the scaffold's favorable ligand efficiency metrics, positions 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one and its derivatives as valuable chemical probes for dissecting BET protein function and developing novel epigenetic therapeutics [7] [8] [10].

Properties

Product Name

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one

IUPAC Name

5-bromo-1,3-dihydro-3-benzazepin-2-one

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c11-9-6-12-10(13)5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,12,13)

InChI Key

UKZCDCACMDNOJE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=CNC1=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.